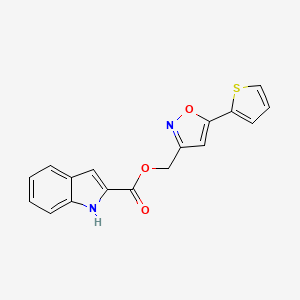
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions that can include cyclization, substitution, and other transformations. For instance, the synthesis of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was achieved through the Weidenhagen reaction, followed by N-methylation . Similarly, the novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized by cyclizing thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Another compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized from the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide . These methods demonstrate the versatility of synthetic approaches in creating complex molecules with heterocyclic structures.
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined using single-crystal X-ray diffraction, revealing its triclinic crystal system and specific unit cell parameters . Such detailed structural analysis is essential for the identification of molecular interactions and the prediction of reactivity patterns.
Chemical Reactions Analysis
The reactivity of synthesized compounds can be explored through various chemical reactions. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation, were studied for 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole . The nitration of this compound could involve the thiophene ring or both thiophene and benzene fragments, depending on the reaction conditions. Additionally, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles, with the product distribution influenced by the nature of the substituents on the phenyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For example, the crystal and molecular structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide is stabilized by N-H...O and C-H...O hydrogen bond interactions, which can affect its melting point, solubility, and stability . The properties of these compounds can be further characterized using spectroscopic methods such as IR, ^1H NMR, and MS, as was done for the ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate .
Scientific Research Applications
Synthesis and Photophysical Properties
A study by Irgashev et al. (2014) detailed the synthesis and photophysical properties of novel indolo[3,2-b]carbazoles substituted with thiophene units. These compounds exhibit interesting optical and redox properties, indicating their potential in electronic and photonic applications (Irgashev et al., 2014).
Organic Semiconductors
Han et al. (2015) synthesized and characterized thiophene derivatives end-functionalized with carbazoles and α-carbolines as organic semiconductors for organic thin-film transistors (OTFTs). These compounds showed promising p-channel characteristics, highlighting their potential in the development of organic electronic devices (Han et al., 2015).
Biological Activities
Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with demonstrated antibacterial and antifungal activities. These findings suggest the potential for these compounds in developing new antimicrobial agents (Mabkhot et al., 2017).
Anticancer Activities
Hassan et al. (2021) reported the design, synthesis, and anticancer evaluation of novel pyrazole–indole hybrids, demonstrating significant cytotoxicity against various cancer cell lines. This study underscores the potential of such compounds in anticancer drug development (Hassan et al., 2021).
Xanthine Oxidase Inhibitory and Anti-inflammatory Activity
Smelcerovic et al. (2015) explored 2-amino-5-alkylidene-thiazol-4-ones for their inhibitory activity against xanthine oxidase and their anti-inflammatory response, indicating potential therapeutic applications in treating diseases associated with oxidative stress and inflammation (Smelcerovic et al., 2015).
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-17(14-8-11-4-1-2-5-13(11)18-14)21-10-12-9-15(22-19-12)16-6-3-7-23-16/h1-9,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXANWXYFSUZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)
![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)
![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)
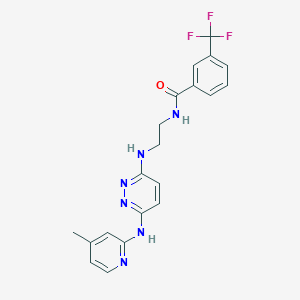
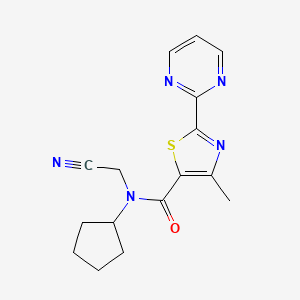
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)
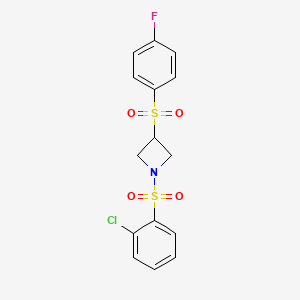
![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)
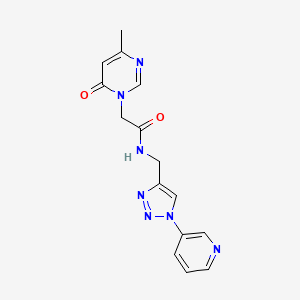
![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)
![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)